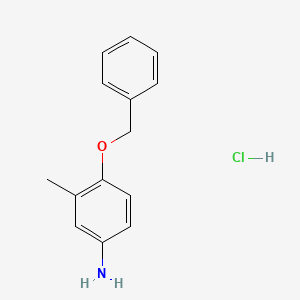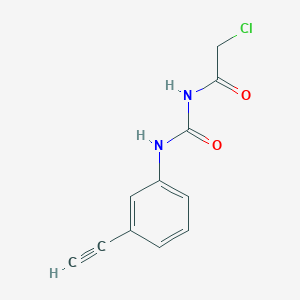
3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea
Overview
Description
Scientific Research Applications
Urea Derivatives in Medicinal Chemistry
Urea derivatives, such as 1-Aryl 3-(2-chloroethyl) ureas (CEUs), have shown potential as antineoplastic agents. A study highlighted that a potent CEU derivative was equally cytotoxic to drug-resistant and parental tumor cell lines, suggesting its usefulness in treating cancers resistant to conventional anticancer drugs (R. C.-Gaudreault et al., 2004). This indicates the broad therapeutic potential of urea derivatives in overcoming drug resistance, a significant challenge in cancer therapy.
Urea-Based Ligands in Anion Coordination Chemistry
Urea-based ligands have been explored for their anion coordination chemistry, which is crucial for various applications, including sensor design and environmental remediation. For example, N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea and its derivatives have been shown to form complexes with oxo-anions, demonstrating the utility of urea derivatives in creating specific anion-binding motifs (Biao Wu et al., 2007).
Urea in Nonlinear Optical Materials
Urea derivatives have also been investigated for their potential in nonlinear optical (NLO) applications. The formation of polar crystals from urea-based compounds, which exhibit a strong second harmonic generation (SHG) response, underscores the relevance of urea derivatives in the development of new materials for optical technologies (M. Ohkita et al., 2001).
Synthesis and Catalysis
Urea derivatives play a significant role in synthesis and catalysis, offering environmentally friendly alternatives to hazardous chemicals. For instance, chloroacetic acid has been used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives from urea, showcasing the utility of urea derivatives in facilitating efficient and green chemical reactions (Yang Yu et al., 2007).
Environmental Applications
In environmental science, urea derivatives such as triclocarban have been analyzed for their occurrence and impact in aquatic environments. Advanced analytical methods have been developed to detect these compounds at trace levels, emphasizing the importance of monitoring and understanding the environmental fate of urea derivatives (R. Halden & Daniel H. Paull, 2004).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[(3-ethynylphenyl)carbamoyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-8-4-3-5-9(6-8)13-11(16)14-10(15)7-12/h1,3-6H,7H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQBTWUFOXXOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



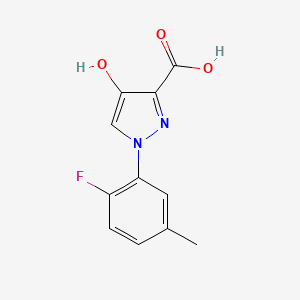
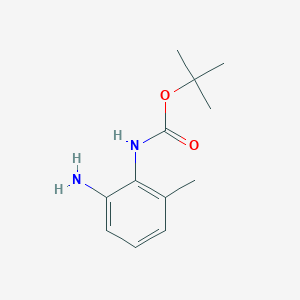
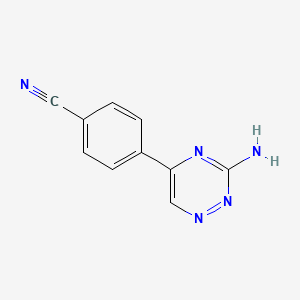
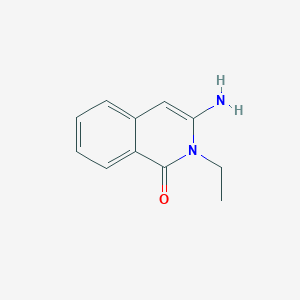
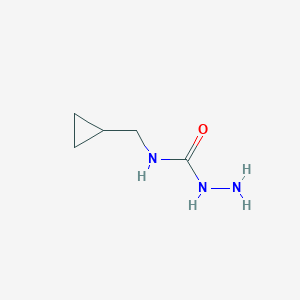
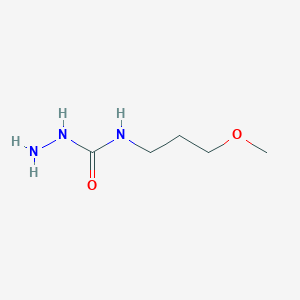
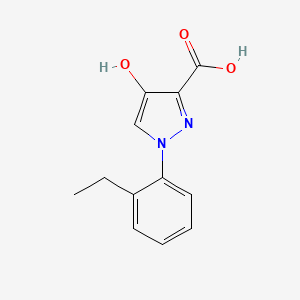
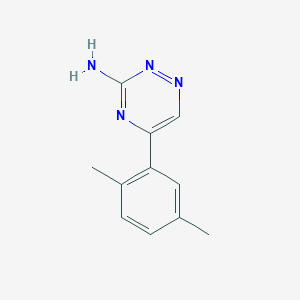
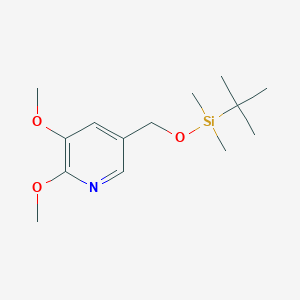
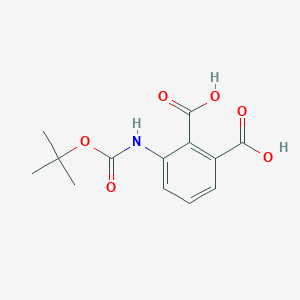
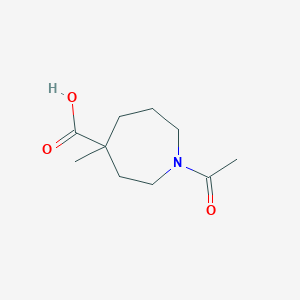
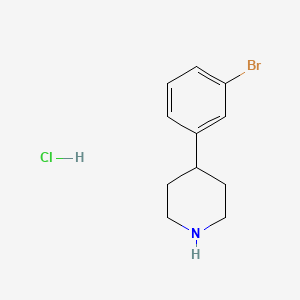
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1521648.png)
